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molecular formula C6H4ClN3 B1645506 5-Amino3-chloro-4-cyanopyridine

5-Amino3-chloro-4-cyanopyridine

Cat. No. B1645506
M. Wt: 153.57 g/mol
InChI Key: QGPCSGWJMJQOPI-UHFFFAOYSA-N
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Patent
US06303613B1

Procedure details

Tin (II) chloride (1.42 g, 7.5 mmol) was added to a solution of 5-azido-3-chloro-4-cyanopyridine (0.9 g, 5 mmol) in ethanol (20 ml) and water (0.3 ml). Bubbling ensued. The mixture was stirred for 1 h. and then extracted twice with ethyl acetate. The extracts were washed twice with saturated aqueous sodium bicarbonate and dried over sodium sulphate. Evaporation of the solvent gave the product as an oil, which was purified by flash column chromatography on silica gel, eluting with dichloromethane/metahnol (10:1) to afford the product. MS (+CI) m/z 152 [M−H]+; 1H NMR (d6-DMSO) 8.15 (1H, s), 7.87 (1H, s), 6.88 (2H, s).
Quantity
1.42 g
Type
reactant
Reaction Step One
Name
5-azido-3-chloro-4-cyanopyridine
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Sn](Cl)Cl.[N:4]([C:7]1[C:8]([C:14]#[N:15])=[C:9]([Cl:13])[CH:10]=[N:11][CH:12]=1)=[N+]=[N-]>C(O)C.O>[NH2:4][C:7]1[C:8]([C:14]#[N:15])=[C:9]([Cl:13])[CH:10]=[N:11][CH:12]=1

Inputs

Step One
Name
Quantity
1.42 g
Type
reactant
Smiles
[Sn](Cl)Cl
Name
5-azido-3-chloro-4-cyanopyridine
Quantity
0.9 g
Type
reactant
Smiles
N(=[N+]=[N-])C=1C(=C(C=NC1)Cl)C#N
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0.3 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 h.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Bubbling
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ethyl acetate
WASH
Type
WASH
Details
The extracts were washed twice with saturated aqueous sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC=1C(=C(C=NC1)Cl)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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